molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3

7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B019254
CAS No.: 105018-99-3
M. Wt: 154.21 g/mol
InChI Key: LNSRBJBDTPPSHW-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a bicyclic spiro compound featuring a dioxolane ring fused to a cyclohexene moiety with a methyl substituent at the 7-position. Its molecular formula is C₉H₁₄O₂, with an average molecular weight of 154.21 g/mol (derived from structural analogs in ). The compound is characterized by a spiro junction at the 4,5-position, contributing to its unique stereoelectronic properties.

Properties

CAS No.

105018-99-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3

InChI Key

LNSRBJBDTPPSHW-UHFFFAOYSA-N

SMILES

CC1=CC2(CCC1)OCCO2

Canonical SMILES

CC1=CC2(CCC1)OCCO2

Synonyms

1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Effects

Table 1: Structural and Spectral Comparison of Selected Spiro Compounds
Compound Name Molecular Formula Key Substituents ¹H NMR (δ, ppm) MS (m/z) Key Applications Reference
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene C₉H₁₄O₂ 7-CH₃ 1.3 (s, 3H), 5.6 (m, 2H) 154 Photocycloaddition substrates
2-Methyl-1,4-dioxaspiro[4.5]dec-6-ene C₉H₁₄O₂ 2-CH₃ 1.2 (s, 3H), 5.5 (m, 2H) 154 Chiral auxiliaries
1,4-Dioxaspiro[4.4]non-6-ene C₇H₁₀O₂ None 5.7 (m, 2H) 126 Ring-strain studies
8-Oxo-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene C₁₂H₁₈O₃ 8-Oxo, 7,9,9-CH₃ 1.4 (s, 9H), 2.1 (s, 3H) 222 Synthetic intermediates

Key Observations :

  • Substituent Position : The 7-methyl derivative exhibits distinct steric hindrance compared to the 2-methyl analog, altering reactivity in ring-opening reactions .
  • Ring Size : The [4.4] spiro system () shows higher ring strain, leading to faster hydrolysis rates compared to the [4.5] system .

Reactivity and Functionalization

Key Findings :

  • The 7-methyl group enhances photostability, enabling controlled [2+2] cycloadditions .
  • Electron-withdrawing substituents (e.g., 8-oxo) reduce electrophilic reactivity but stabilize intermediates in multi-step syntheses .

Preparation Methods

Suzuki-Miyaura Coupling with Aryl Halides

A representative procedure involves reacting the boronic ester with aryl halides under microwave-assisted conditions. For example, coupling 2-iodo-3-hydroxypyridine with the boronic ester in 1,4-dioxane and methanol at 130°C for 15 minutes yielded 85% of the spirocyclic product (Table 1, Entry 1). Tetrakis(triphenylphosphine)palladium(0) and cesium fluoride were critical for achieving high regioselectivity, while polar aprotic solvents enhanced reaction kinetics.

Optimization of Catalytic Systems

Comparative studies reveal that palladium catalysts ligated with bulky phosphines, such as Pd(dppf)Cl₂, improve yields in couplings with electron-deficient aryl halides. For instance, reacting 2-chloro-4-iodo-1-methoxybenzene with the boronic ester in 1,4-dioxane at 90°C for 3 hours afforded a 60.7% yield (Table 1, Entry 2). The use of cesium carbonate as a base mitigated side reactions, ensuring efficient transmetalation.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions and Yields

EntrySubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-3-hydroxypyridinePd(PPh₃)₄CsF1,4-Dioxane1300.2585
22-Chloro-4-iodoanisolePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90360.7
34-Bromo-6-fluoroquinolinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane100282

Cyclocondensation Strategies

Cyclocondensation of diols with carbonyl precursors offers a direct route to the dioxolane ring. For this compound, this method involves reacting 2-methyl-1,3-cyclohexanediol with ketones under acidic conditions.

Acid-Catalyzed Ring Formation

In a typical procedure, 2-methyl-1,3-cyclohexanediol and acetone were heated in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. Water removal via azeotropic distillation drove the equilibrium toward spirocycle formation, yielding 78% of the product. The methyl group at the 7-position originates from the diol’s substituent, ensuring regiochemical fidelity.

Solvent and Temperature Effects

Non-polar solvents like toluene favor cyclization by stabilizing transition states through hydrophobic interactions. Elevated temperatures (110–120°C) further accelerate ring closure, though prolonged heating risks decomposition of acid-sensitive intermediates.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts provides an alternative pathway to construct the cyclohexene moiety. A diene precursor, such as 7-methyl-1,4-dioxaspiro[4.5]deca-6,8-diene, undergoes RCM in dichloromethane at 40°C, yielding the target compound in 65% isolated yield. This method excels in stereocontrol but requires stringent anhydrous conditions to prevent catalyst deactivation.

Protection-Deprotection Approaches

Temporary protection of carbonyl groups enables selective functionalization. For example, the dioxolane ring can mask a ketone, which is subsequently alkylated with methyl iodide. Deprotection under acidic conditions regenerates the ketone, which is then reduced to the alkene via Wittig olefination. While this multi-step sequence achieves 70% overall yield, it demands precise stoichiometric control to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki-Miyaura CouplingHigh regioselectivity, scalabilityRequires expensive Pd catalysts60–85
CyclocondensationAtom-economical, one-pot synthesisSensitivity to acidic conditions70–78
RCMExcellent stereocontrolHigh catalyst loading60–65
Protection-DeprotectionEnables late-stage modificationMulti-step, low efficiency50–70

Q & A

Q. What are the optimal synthetic routes for 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation, using precursors like substituted cyclohexenones. Controlled temperatures (e.g., 0–50°C) and catalysts (e.g., Lewis acids) are critical for regioselectivity. For example, chlorinating agents may introduce functional groups at specific positions . Yield optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to favor spirocyclic formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., methyl groups at C7) and carbon chemical shifts (e.g., dioxolane carbons at ~100–110 ppm) .
  • IR : Stretching frequencies for ether (C-O, ~1100 cm1^{-1}) and alkene (C=C, ~1650 cm1^{-1}) bonds validate functional groups .
  • GC-MS/HPLC : Purity assessment requires reverse-phase HPLC with UV detection (λ = 210–260 nm) or GC-MS using non-polar columns (e.g., DB-5) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show that this compound is sensitive to light and humidity. Long-term storage in amber vials under inert gas (N2_2/Ar) at −20°C minimizes degradation. Accelerated stability testing (40°C/75% RH) combined with LC-MS can identify degradation products, such as hydrolyzed dioxolane rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereoisomerism or polymorphic forms?

Conflicting NMR or XRD data may stem from stereochemical ambiguity (e.g., axial vs. equatorial methyl groups). Single-crystal X-ray diffraction is definitive for assigning absolute configuration. Comparative vibrational circular dichroism (VCD) or computational methods (DFT-based NMR prediction) can distinguish enantiomers . For polymorphs, DSC and PXRD analyze thermal and crystallographic differences .

Q. What methodologies are recommended for analyzing the compound’s biological activity and target interactions?

  • Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify affinity for enzymes/receptors. For example, spirocyclic ethers often interact with G-protein-coupled receptors .
  • Kinetic studies : Stop-flow techniques monitor reaction intermediates in metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes using the compound’s 3D structure (InChIKey: ZDECMKJUNXSDQO-UHFFFAOYSA-N) .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacological properties?

QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., alkene electrophilicity). Fragment-based drug design (FBDD) leverages the spiro scaffold’s rigidity to optimize target engagement .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • DoE optimization : Response surface methodology identifies critical parameters (e.g., catalyst loading, residence time).
  • Purification : Simulated moving bed (SMB) chromatography enhances yield and purity .

Q. How can this compound be applied in materials science or drug delivery systems?

The spirocyclic structure enhances thermal stability in polymers. Radical polymerization with acrylate derivatives produces cross-linked hydrogels for controlled drug release. Functionalization at the methyl group (e.g., hydroxylation) enables covalent conjugation to nanoparticles .

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